



LC-MS/MS method for GS-9851 quantification

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Compound of Interest		
Compound Name:	GS-9851	
Cat. No.:	B610319	Get Quote

An LC-MS/MS method for the quantification of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease inhibitor, **GS-9851** (Voxilaprevir), in biological matrices is presented. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, covering sample preparation, instrument parameters, and data analysis. The described method is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

GS-9851, also known as Voxilaprevir, is a potent, pangenotypic inhibitor of the HCV NS3/4A protease.[1] This enzyme is critical for the proteolytic cleavage of the HCV polyprotein, a process essential for viral replication.[1] By inhibiting this protease, Voxilaprevir effectively halts the viral life cycle. Accurate and precise quantification of Voxilaprevir in biological fluids like human plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, specificity, and reproducibility.[2]

This document outlines a robust LC-MS/MS method for the determination of Voxilaprevir, employing a straightforward protein precipitation technique for sample preparation and Multiple Reaction Monitoring (MRM) for detection.

Experimental Protocols Materials and Reagents



- Analytes: Voxilaprevir (**GS-9851**) reference standard, Voxilaprevir-¹³C,d₈ (Internal Standard, IS).
- Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Reagent-grade water.
- Biological Matrix: Human plasma (K₂EDTA).

Standard Solutions Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Voxilaprevir and its internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
- Working Standard Solutions: Prepare serial dilutions of the Voxilaprevir primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation Protocol (Protein Precipitation)

- Thaw plasma samples (calibration standards, quality control samples, and unknown samples) at room temperature.
- Vortex mix the plasma samples to ensure homogeneity.
- Aliquot 100 μL of plasma into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples (add 20 μ L of 50:50 acetonitrile/water instead).
- Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
- Vortex mix thoroughly for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.



- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
- Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

Instrumental Analysis

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (UPLC/HPLC) system.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Value
Column	C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient Program	0.0-0.5 min (30% B), 0.5-2.0 min (30-90% B), 2.0-2.5 min (90% B), 2.6-3.5 min (30% B)

Table 2: Mass Spectrometry (MS/MS) Parameters

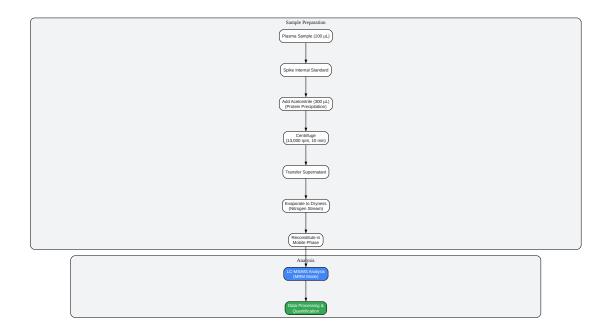


Parameter	Voxilaprevir (GS-9851)	Voxilaprevir-13C,d8 (IS)
Ionization Mode	ESI Positive	ESI Positive
Precursor Ion (m/z)	816.4	825.4
Product Ion (m/z)	To be determined	To be determined
Dwell Time	100 ms	100 ms
Collision Energy (CE)	To be optimized	To be optimized
Declustering Potential (DP)	To be optimized	To be optimized

*Note on MS/MS Parameter Optimization: The optimal product ion and collision energies must be determined by infusing a standard solution of Voxilaprevir and its stable isotope-labeled internal standard directly into the mass spectrometer. The protonated molecule [M+H]+ (precursor ion) is selected in the first quadrupole (Q1). A product ion scan is then performed in the third quadrupole (Q3) across a range of collision energies to identify the most stable and abundant fragment (product ion) for use in MRM analysis.

Diagrams

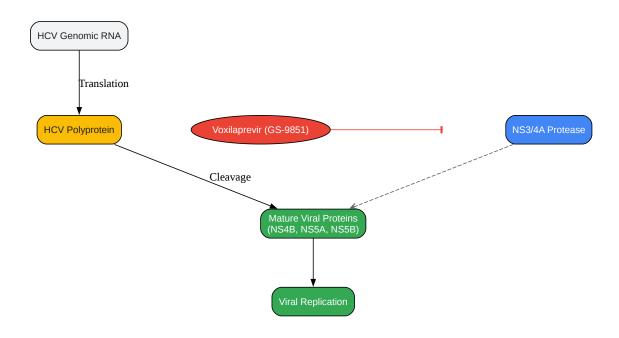




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Caption: Experimental workflow for Voxilaprevir quantification.





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Caption: Mechanism of action of Voxilaprevir (GS-9851).

Quantitative Data Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical performance characteristics reported for similar multi-analyte methods that include Voxilaprevir.

Table 3: Method Validation and Performance Characteristics



Parameter	Typical Range/Result	
Linearity Range	1 - 2000 ng/mL	
Correlation Coefficient (r²)	> 0.99	
Lower Limit of Quantification (LLOQ)	1 ng/mL	
Intra-day Precision (%CV)	< 15%	
Inter-day Precision (%CV)	< 15%	
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)	
Matrix Effect	Minimal and compensated by IS	
Extraction Recovery	> 85%	

Conclusion

The described LC-MS/MS application note provides a selective, sensitive, and robust protocol for the quantification of **GS-9851** (Voxilaprevir) in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for supporting clinical and non-clinical pharmacokinetic studies. The detailed protocols for both sample processing and instrumental analysis, along with the guidelines for method validation, offer a comprehensive resource for researchers in the field of drug development and virology.

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